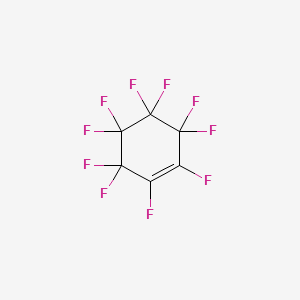

Decafluorocyclohexene

Description

Overview of Fluorinated Organic Compounds in Contemporary Research

Fluorinated organic compounds are characterized by the presence of at least one carbon-fluorine bond, one of the strongest single bonds in organic chemistry. wikipedia.org This strong bond imparts high thermal and chemical stability to these compounds. wikipedia.org The substitution of hydrogen atoms with fluorine also alters the electronic properties and steric profile of a molecule, leading to unique physical and chemical behaviors. tcichemicals.com These characteristics have made organofluorine compounds indispensable in a wide array of applications, including pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgresearchgate.net In contemporary research, the focus is on synthesizing novel fluorinated molecules with tailored properties for specific applications, ranging from refrigerants and solvents to complex polymers and life-saving drugs. wikipedia.orgoup.com

Contextualization of DFCH within Perfluorocycloalkene (PFCA) Families

Perfluorocycloalkenes (PFCAs) are a class of fluorocarbons that contain a cyclic alkene backbone where all hydrogen atoms have been replaced by fluorine. DFCH, with the chemical formula C₆F₁₀, is a prominent member of this family. polyacs.org Other notable PFCAs include octafluorocyclopentene (B1204224) (OFCP) and hexafluorocyclobutene. rsc.orgslideshare.net These compounds serve as versatile monomers in the synthesis of various polymers. polyacs.orgresearchgate.net The reactivity of the double bond in PFCAs allows for various chemical transformations, making them valuable intermediates in the synthesis of other fluorinated compounds. Specifically, DFCH is a key precursor in the production of perfluorocyclohexenyl (PFCH) aryl ether polymers through polycondensation reactions with bisphenols. slideshare.netmsstate.edu

Historical Perspectives on DFCH Research and Development

The study of DFCH and other perfluorinated compounds has evolved significantly over the years. Early research focused on the fundamental synthesis and characterization of these molecules. The thermal and photochemical reactions of decafluorocyclohexene were subjects of early investigations. oup.com Over time, the focus shifted towards harnessing their unique properties for practical applications. A significant area of research has been the use of DFCH in the synthesis of high-performance polymers. researchgate.netresearchgate.net Studies have explored its polycondensation with various bisphenols to create semifluorinated aryl ether polymers with desirable thermal stability and processability. slideshare.netmsstate.edu More recent research has delved into the synthesis of AB-type monomers from DFCH for the preparation of PFCA aryl ether polymers, expanding the architectural possibilities of these materials. researchgate.net The compound's reactivity has also been explored in reactions with various nucleophiles, such as alkanediols and amines, leading to the formation of complex heterocyclic structures. rsc.orgrsc.org Furthermore, the thermodynamic properties of DFCH, such as its heat of formation, have been determined through combustion studies, providing fundamental data for chemical engineers and researchers. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,3,4,4,5,5,6,6-decafluorocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F10/c7-1-2(8)4(11,12)6(15,16)5(13,14)3(1,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFLXJVVPHACEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074659 | |

| Record name | Decafluorocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-75-9 | |

| Record name | 1,2,3,3,4,4,5,5,6,6-Decafluorocyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene, decafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decafluorocyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decafluorocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decafluorocyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical Frameworks and Computational Studies of Decafluorocyclohexene

Quantum Chemical Approaches to DFCH Molecular Structure and Bonding

Quantum chemical methods are indispensable tools for elucidating the molecular structure and bonding characteristics of complex molecules like decafluorocyclohexene (DFCH). wikipedia.org These computational techniques, rooted in the principles of quantum mechanics, allow for the calculation of electronic structure and other molecular properties from first principles, without reliance on empirical data. scribd.com

Density Functional Theory (DFT) Applications in DFCH Analysis

Density Functional Theory (DFT) has emerged as a powerful and popular computational method for investigating the electronic structure of many-body systems, including molecules like DFCH. wikipedia.org DFT calculations have been instrumental in understanding the bonding conditions within the crystal structure of this compound. researchgate.netresearchgate.net

In a notable study, dispersion-corrected DFT functionals, such as the PBESOL and the hybrid PBE0 functionals, were employed to analyze the bonding in representative molecular dimers of DFCH. researchgate.net These calculations helped to quantify the interaction energies between neighboring molecules in the crystal lattice. researchgate.net Standard hybrid functionals like B3LYP and PBE0 have been shown to provide excellent descriptions of standard covalent bonds within the DFCH molecule. researchgate.net However, it was also observed that the inclusion of D2 or D3 dispersion corrections can slightly increase bond lengths, which may be due to a "double-counting" of dispersion-type interactions. researchgate.net

The application of DFT extends to the prediction of various molecular properties that are crucial for understanding the behavior of DFCH. mdpi.com By solving the Kohn-Sham equations, DFT can accurately reconstruct the electronic structure, providing theoretical guidance for understanding intermolecular interactions. mdpi.com Despite its strengths, DFT has known limitations in accurately describing certain phenomena like weak van der Waals forces, which are significant in DFCH systems. wikipedia.orgnih.gov

Ab Initio Methods for High-Level Calculations on DFCH Derivatives

Ab initio methods, which are based on first principles, provide a rigorous approach to studying molecular systems. wikipedia.org These methods solve the electronic Schrödinger equation without empirical parameters, offering a high level of theoretical accuracy. wikipedia.org While specific high-level ab initio calculations on DFCH derivatives are not detailed in the provided search results, the foundational principles of these methods are well-established. scribd.comdtic.milresearchgate.net The simplest ab initio method is the Hartree-Fock (HF) approach, which, however, does not account for electron correlation. scribd.com More advanced post-Hartree-Fock methods are necessary for a more accurate description of electron correlation effects. uchile.cl

Wavefunction-Based Methods (e.g., SCS-MP2) for Interaction Energy Analysis

To accurately capture the subtle intermolecular forces at play in DFCH systems, sophisticated wavefunction-based methods are employed. One such method is the Spin-Component Scaled Møller-Plesset perturbation theory (SCS-MP2). This method has been successfully used alongside DFT to analyze the interaction energies of molecular dimers in the crystal structure of this compound. researchgate.netresearchgate.net

The SCS-MP2 calculations revealed significant interaction energies between DFCH molecules. The most stable dimer exhibited an interaction energy of approximately -21 kJ mol⁻¹, a value notably larger than that of a benzene (B151609) dimer (-11.3 kJ mol⁻¹) and comparable to a water dimer (-20.9 kJ mol⁻¹). researchgate.netresearchgate.net The second most stable dimer had an interaction energy comparable to that of a benzene dimer or a C-H···π hydrogen bond. researchgate.net The remaining five weakly interacting dimers showed interaction energies ranging from approximately -4.2 to -8.4 kJ mol⁻¹. researchgate.netresearchgate.net These findings underscore the importance of dispersion forces in the crystal packing of DFCH. researchgate.net

Computational Modeling of Intermolecular Interactions in DFCH Systems

The arrangement of molecules in a crystal is governed by a complex interplay of intermolecular interactions. researchgate.netlibretexts.org Computational modeling provides a powerful lens through which to analyze these forces and predict the resulting crystal packing.

Analysis of Weak Interactions and Their Energetics (e.g., F···F contacts, C-H···π bonds)

The crystal structure of this compound is dominated by weak intermolecular dispersion interactions. researchgate.net A key aspect of the computational analysis of DFCH is the examination of short intermolecular contacts, particularly those involving fluorine atoms.

Prediction of Crystal Packing and Molecular Arrangements

Computational methods are instrumental in predicting and refining the crystal structure of molecules like this compound. nih.govschrodinger.com The crystal structure of DFCH, which is a liquid at room temperature, was solved from neutron powder diffraction data collected at 4.2 K. researchgate.net The initial structure was determined using a direct-space search method and subsequently refined through solid-state energy minimization. researchgate.netresearchgate.net

The computational modeling revealed that the crystal structure of this compound is composed of antiparallel pairs of molecules. researchgate.net These pairs assemble into molecular columns that are stacked along the a-axis of the crystal. researchgate.net The prediction of such arrangements relies on navigating the configurational space to find low-energy structures, which can then be refined using more accurate quantum mechanical techniques. nih.gov The successful prediction and refinement of the DFCH crystal structure, which had remained unsolved for over three decades, underscores the power of modern computational tools in structural science. researchgate.netscispace.com The integration of computational modeling with experimental data is increasingly leading to more accurate and reliable crystal structure predictions. arxiv.org

Thermodynamic Calculations and Enthalpy of Formation Studies

The standard enthalpy of formation (ΔH⁰f298) of gaseous this compound (C₆F₁₀) has been determined through experimental means, primarily by combustion calorimetry. researchgate.netnih.gov One of the key experimental values for the standard enthalpy of formation of gaseous this compound is reported as -1906.6 ± 7.2 kJ mol⁻¹. researchgate.netcdnsciencepub.com This value was obtained using a direct combustion method developed for hexafluorobenzene (B1203771) and related compounds. researchgate.net The process involved the combustion of this compound in the presence of a tenfold excess of oxygen, which resulted in the formation of carbon dioxide (CO₂), carbon tetrafluoride (CF₄), and fluorine (F₂). researchgate.net

During these calorimetric experiments, it was observed that a portion of the this compound sample remained unburned. researchgate.net This unreacted material was collected and quantified gravimetrically to ensure an accurate material balance for carbon and fluorine based on the quantities of CO₂, CF₄, and F₂ produced. researchgate.net The average molar ratio of CO₂ to CF₄ in the combustion products for C₆F₁₀ was found to be 2.03 ± 0.01. researchgate.net

The determination of precise thermodynamic data for fluorinated compounds like this compound is an iterative process, with values being refined as experimental techniques and reference data improve. The experimentally determined enthalpy of formation for gaseous this compound of -1906.6 kJ mol⁻¹ can be compared with previously reported values. cdnsciencepub.com For instance, earlier studies had cited values of -1881.1 kJ mol⁻¹ and -1935.1 kJ mol⁻¹. cdnsciencepub.com These discrepancies arose because the calculations were based on different historical values for the standard enthalpy of formation of aqueous hydrofluoric acid (HF·20H₂O), highlighting the critical dependence of these determinations on accurate reference standards. cdnsciencepub.comnist.gov

Modern computational chemistry provides powerful tools for predicting thermodynamic properties from first principles. High-level ab initio methods are now frequently used to calculate enthalpies of formation for fluorinated hydrocarbons. researchgate.net Methods such as G3 and density functional theory (DFT) calculations (e.g., M06-2X) are employed to determine the enthalpy of formation at 0 K, which is then used in statistical thermodynamics to calculate standard enthalpies of formation at 298.15 K. kaust.edu.sa These theoretical predictions offer a valuable counterpart to experimental data, helping to validate results and identify inconsistencies. nist.govnih.gov When significant discrepancies exist between calculated and literature values, it often prompts a re-evaluation of the experimental data or the reference standards used. nist.govnist.gov

Table 1: Comparison of Reported Experimental Enthalpy of Formation (ΔH⁰f298) for Gaseous this compound

| Value (kJ mol⁻¹) | Method | Notes | Source(s) |

| -1906.6 ± 7.2 | Combustion Calorimetry | Based on updated thermochemical data and quantitative analysis of unburned material. | researchgate.net, cdnsciencepub.com, nist.gov |

| -1881.1 | Combustion Calorimetry | An earlier reported value based on a different reference value for ΔH⁰f(HF·20H₂O). | cdnsciencepub.com |

| -1935.1 | Combustion Calorimetry | An earlier reported value based on a different reference value for ΔH⁰f(HF·20H₂O). | cdnsciencepub.com |

The experimental thermochemistry of fluorinated compounds is fraught with challenges that can lead to significant uncertainties if not properly addressed. nist.gov

Incomplete Combustion : As observed with this compound, highly fluorinated compounds often undergo incomplete combustion, requiring the careful collection and quantification of unburned material to achieve an accurate energy balance. researchgate.netcdnsciencepub.com

Complex Product Mixtures : The combustion of organofluorine compounds can yield a mixture of products, including carbon dioxide, hydrogen fluoride (B91410) (if hydrogen is present), and carbon tetrafluoride. iupac.org The proportion of these products can vary, with higher fluorine content generally leading to a greater yield of CF₄. nih.gov This necessitates complex analytical procedures to quantify each product accurately. nist.gov

Sensitivity to Impurities : The combustion energies of organofluorine compounds are often significantly lower than their hydrocarbon counterparts. nist.gov This makes the calorimetric results highly sensitive to the presence of impurities, particularly those that are not fully fluorinated. nist.gov

Reactivity of Products : The formation of highly corrosive products like hydrogen fluoride (HF) requires specialized handling and equipment. iupac.org For instance, glass ampoules cannot be used to contain volatile samples because HF reacts with silica. iupac.org Platinum components within the calorimeter can also be attacked by fluorine-containing samples. iupac.org

Inconsistent Reference Values : The accuracy of the final enthalpy of formation is critically dependent on the accuracy of the reference values used for key substances like HF and CF₄. nih.govnist.gov Historically, inconsistencies in these reference values have led to discrepancies in the reported data for many fluorinated compounds. nist.gov

Analytical Difficulties : The direct determination of fluorine itself is challenging due to its high ionization potential, which complicates certain analytical techniques like inductively coupled plasma mass spectrometry (ICP-MS) without specific modifications. nih.gov

Predictive Modeling for Molecular Design and Synthesis

Predictive modeling and computational chemistry have become indispensable tools in modern fluorine chemistry. nih.gov These approaches are used not only to predict the properties of known compounds like this compound but also to guide the design and synthesis of new fluorinated molecules with targeted functionalities. hokudai.ac.jpnih.gov Instead of merely guiding chemists in refining a preconceived reaction, computational simulations can be used to generate ideas for entirely new and previously unimagined reactions, effectively creating the synthetic map itself. hokudai.ac.jp

This in silico approach allows researchers to cast a wide net, computationally screening numerous potential reactions to identify the most viable pathways before committing to resource-intensive laboratory experiments. hokudai.ac.jp By simulating reaction mechanisms and predicting outcomes, computational modeling helps overcome many of the experimental challenges associated with fluorine chemistry, accelerating the discovery of novel compounds for applications ranging from pharmaceuticals to advanced materials. nih.govresearchgate.net

A variety of computational tools are applied to rationally design and characterize fluorinated compounds. These methods provide deep insights into molecular structure, stability, and reactivity, which are crucial for targeted synthesis. nih.gov

Quantum Chemical Calculations : Methods such as Density Functional Theory (DFT) are widely used to investigate reaction mechanisms and predict molecular properties. hokudai.ac.jprsc.org For instance, the artificial force induced reaction (AFIR) method has been successfully used to simulate reactions involving difluorocarbene, leading to the discovery of new methods for synthesizing fluorinated N-heterocycles. hokudai.ac.jp DFT-based procedures, such as those using the ωB97XD functional, are also employed to accurately and rapidly predict ¹⁹F NMR chemical shifts, which is a vital tool for characterizing fluorinated reaction products and intermediates. rsc.orgrsc.org

Thermochemical Prediction : High-accuracy computational methods are used to predict the enthalpies of formation and other thermodynamic properties. researchgate.net This is particularly valuable for fluorinated compounds where experimental determination is challenging. nist.gov These calculations help to validate or question experimental findings and provide reliable data for chemical process modeling. researchgate.netkaust.edu.sa

Molecular Dynamics and Docking : In the context of materials science and medicinal chemistry, molecular modeling is used to understand and predict how fluorinated molecules will interact with their environment. researchgate.netacs.org Molecular dynamics simulations can reveal the influence of fluorine substituents on conformation and binding, while docking studies can predict the binding modes of fluorinated ligands in protein active sites. nih.govacs.org These tools are essential for the rational design of molecules with specific properties, such as fluorinated metal-organic frameworks (MOFs) for capturing pollutants or new fluorinated drugs. researchgate.netacs.org

Advanced Synthetic Methodologies for Decafluorocyclohexene and Its Derivatives

Novel Synthetic Routes for DFCH and its Precursors

The primary and most cited method for synthesizing decafluorocyclohexene (DFCH) involves the progressive fluorination of cyclohexene-based precursors. This process typically starts with materials such as 3,3,4,4,5,5,6,6-octafluorocyclohexene or 1,3,3,4,4,5,5,6,6-nonafluorocyclohexene. These precursors are then subjected to further fluorination using potent agents like elemental fluorine (F₂) or xenon difluoride (XeF₂).

The reaction mechanism can proceed through either radical or ionic pathways, depending on the chosen fluorinating agent and reaction conditions.

Radical Fluorination : This pathway is initiated by the homolytic cleavage of the fluorine molecule (F₂) to produce fluorine radicals. These highly reactive radicals then abstract hydrogen atoms from the cyclohexene (B86901) backbone, followed by the addition of fluorine and subsequent radical recombination to yield the final perfluorinated product.

Ionic Fluorination : When using reagents like hydrogen fluoride (B91410) (HF) in the presence of a Lewis acid such as antimony pentachloride (SbF₅), the reaction follows an electrophilic pathway. The double bond of the cyclohexene acts as a nucleophile, attacking the electrophilic fluorine source. This method is noted to be highly sensitive to steric hindrance and may necessitate extended reaction times and an excess of the fluorinating agent.

A representative reaction pathway can be simplified as:

Initial Fluorination : Cyclohexene → Octafluorocyclohexene (via Cl/F exchange or direct fluorination).

Final Fluorination : Octafluorocyclohexene + 2 F₂ → this compound + 2 HF.

Recent research has also explored novel synthetic pathways leading to N-alkenyl derivatives from easily accessible N-fluoroalkyl-1,2,3-triazoles, which can be stereoselectively transformed into various N-alkenyl products, showcasing the expanding possibilities in synthetic chemistry for related fluorinated compounds. uochb.cz

Polymerization Reactions Involving this compound Monomers

This compound is a key monomer in the synthesis of a unique class of semi-fluorinated polymers. rsc.org These polymerization reactions lead to materials with desirable properties such as high thermal stability and processability, making them suitable for advanced applications in optics and electronics. slideshare.netresearchgate.net

A novel class of semi-fluorinated perfluorocyclohexenyl (PFCH) aryl ether polymers is synthesized through the step-growth polycondensation of this compound with various bisphenols. researchgate.netdntb.gov.ua This method yields polymers with moderate to high molecular weights (around 50 kDa) that can be solution-cast into tough, transparent, and creasable films. researchgate.net The resulting polymers contain reactive 1,2-diaryloxyvinylene linkages within the main chain. researchgate.net

The properties of these polymers, such as their glass transition (Tg) and thermal decomposition (Td) temperatures, can be tailored by selecting different bisphenol co-monomers. rsc.orgrsc.org For instance, using polycyclic aromatic hydrocarbon (PAH) bisphenols generally results in higher Tg values (above 200 °C) compared to those derived from bisphenols like biphenol or bisphenol-A (below 150 °C). rsc.orgrsc.org

The synthesis of Perfluorocyclohexenyl (PFCH) aryl ether polymers involves the reaction of DFCH with a variety of bisphenols, including those containing sulfone and polyaromatic groups. researchgate.net This polycondensation reaction produces a new class of unsaturated semi-fluoropolymers. rsc.orgrsc.org The process has been successfully demonstrated with commercial bisphenols like biphenol, bisphenol-A, and bisphenol-AF. researchgate.net

The reaction between DFCH and polycyclic aromatic hydrocarbon (PAH) bisphenols, derived from acenaphthenequinone (B41937) and phenanthrenedione, yields PFCH aromatic ether polymers with well-defined unsaturation and moderate molecular weights. rsc.orgrsc.orgrsc.orgresearchgate.net The resulting polymers are generally amorphous, with glass transition temperatures ranging from 184 to 240 °C. rsc.orgrsc.org The retained olefin functionality in the polymer backbone allows for potential post-polymerization modifications like cross-linking. slideshare.netresearchgate.netrsc.org

Table 1: Properties of PFCH Aryl Ether Polymers Synthesized with Different Bisphenols

| Bisphenol Monomer | Polymer Designation | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td) | Polymer Architecture |

| Biphenol | P1 | 148 °C | 444 °C (N₂), 416 °C (Air) | Homopolymer |

| Bisphenol A | P2 | 132 °C | 425 °C (N₂), 395 °C (Air) | Homopolymer |

| Bisphenol AF | P3 | 132 °C | 439 °C (N₂), 421 °C (Air) | Homopolymer |

| Acenaphthenequinone-derived | P1, P3 | 184 - 240 °C | Variable | Branched |

| Phenanthrenedione-derived | P2, P4 | 184 - 240 °C | Variable | Amorphous |

Data sourced from multiple studies. rsc.orgresearchgate.netrsc.orgrsc.org

The step-growth polymerization of DFCH with bisphenols is typically conducted in the presence of a base catalyst, with triethylamine (B128534) being a commonly used example. researchgate.netdntb.gov.ua Triethylamine facilitates the reaction by acting as a hydrogen donor and driving the polymerization process. scientificlabs.co.uk It promotes the nucleophilic attack of the bisphenoxide on the electron-deficient double bond of DFCH. researchgate.net The use of triethylamine under mild conditions allows for the synthesis of these semi-fluorinated polymers. researchgate.netresearchgate.net The reaction is often carried out in a solvent such as anhydrous dimethylformamide (DMF). researchgate.net

The polymerization of DFCH with bisphenols proceeds via an apparent vinyl addition/elimination mechanism. researchgate.netresearchgate.net In this process, the aryloxide groups from the bisphenol attack the double bond of the PFCH monomer. This is followed by the elimination of a fluoride ion, which generates a new fluoroalkene. researchgate.net A second addition reaction then occurs, leading predominantly to 1,2-disubstituted perfluorocycloalkene repeating units in the polymer chain. researchgate.net This mechanism provides highly regio-selective vinyl-substituted polymers. researchgate.netresearchgate.net The reaction of difunctional bisphenoxides with DFCH presents two possible nucleophilic pathways, but the process is highly regio-selective, as confirmed by 19F NMR spectroscopy. researchgate.net

The methodologies used for DFCH polymerization are part of a broader strategy for creating various semi-fluorinated polymers. msstate.edu The synthesis of semi-fluorinated poly(aryl ether sulfone)s has been achieved through the step-growth polymerization of DFCH with sulfone-containing bisphenols. researchgate.netdntb.gov.ua This approach yields polymers with moderate to high molecular weights and excellent thermal stability. researchgate.net

Furthermore, recent advancements have focused on developing versatile methods for synthesizing semi-fluorinated polymers containing the hexafluoroisopropylidene (6F) group. msstate.edu An interfacial electrophilic aromatic substitution polymerization using hexafluoroacetone (B58046) trihydrate with aromatic monomers can produce semi-fluorinated polyaryl ethers and polyphenylenes with high molecular weights and high regioselectivity. msstate.eduresearchgate.net These polymers exhibit excellent solubility and thermo-oxidative stability. msstate.edu

Formation of Copolymers with Controlled Architectures

This compound (DFCH) serves as a valuable monomer in the synthesis of semifluorinated perfluorocyclohexenyl (PFCH) aryl ether copolymers. These polymers can be synthesized with high yields via step-growth polymerization, reacting DFCH with various bisphenols in the presence of a triethylamine base. researchgate.netslideshare.net This methodology allows for the creation of both homo- and copolymers.

The architecture of these copolymers can be controlled. By employing versatile bis-perfluorocyclohexenyl aryl ether monomers, it is possible to prepare PFCH aryl ether copolymers with both random and alternating structures. researchgate.netcolab.ws The ability to control the macromolecular architecture is a critical aspect of modern polymer chemistry, enabling the development of materials with tailored properties for specific applications. klinger-lab.dediva-portal.org The design of copolymer architecture, such as linear versus branched structures, can significantly influence the properties of the resulting materials, including their self-assembly and release characteristics in micellar systems. mdpi.com The synthesis of these copolymers from DFCH represents a significant advancement, as most fluoropolymers are traditionally prepared through radical synthesis. researchgate.net

Reactions of DFCH with Nucleophiles

This compound is known to be reactive toward a variety of nucleophiles. researchgate.net The electron-withdrawing nature of the fluorine atoms makes the double bond susceptible to nucleophilic attack. This reactivity has been exploited to create a range of functionalized derivatives.

Reactions with Primary and Secondary Amines

Primary and secondary amines react with polyfluoro-olefins, including this compound. acs.org The reaction typically involves the nucleophilic substitution of a fluorine atom. For instance, the reaction of this compound with secondary amines has been studied, leading to the formation of substituted aminofluoro-olefins. acs.org These reactions are analogous to the general reactivity of amines with acyl chlorides or acid anhydrides to form amides, where the amine acts as a nucleophile. libretexts.org The basicity and nucleophilicity of the amine are key factors in these transformations. msu.edu The reaction between carbon dioxide and primary or secondary amines is also a well-studied process that proceeds through a zwitterionic intermediate, highlighting the nucleophilic character of these amines. utwente.nl

Reactions with Enolates, Azoles, Phenol, and Alkoxides

The reactivity of DFCH extends to a range of other nucleophiles, including enolates, azoles, phenol, and alkoxides. researchgate.net

Enolates : Enolates, which are nucleophilic anions derived from carbonyl compounds, can react with DFCH. researchgate.netmasterorganicchemistry.com These reactions typically involve the formation of a new carbon-carbon bond through the attack of the enolate on the electrophilic double bond of DFCH. libretexts.org For such reactions to be effective, the enolate must be generated in high concentration using a strong base in a suitable solvent. libretexts.org

Azoles : Azoles, a class of five-membered heterocyclic compounds containing at least one nitrogen atom, can act as nucleophiles in reactions with DFCH. researchgate.netdntb.gov.uawikipedia.org

Phenol and Alkoxides : Phenols and alkoxides are also effective nucleophiles for reactions with DFCH. researchgate.net The reaction with bisphenols, for example, is a key step in the synthesis of perfluorocyclohexenyl aryl ether polymers. researchgate.netslideshare.net The acidity of phenols and the basicity of alkoxides facilitate their role as nucleophiles in these substitution reactions. unifi.itsolubilityofthings.comepo.org

The following table summarizes the types of nucleophiles that react with this compound.

| Nucleophile Class | Specific Example(s) | Reference(s) |

| Amines | Primary and Secondary Amines | researchgate.netacs.org |

| Enolates | Carbonyl-derived anions | researchgate.netmasterorganicchemistry.com |

| Azoles | Five-membered nitrogen heterocycles | researchgate.netdntb.gov.ua |

| Oxygen Nucleophiles | Phenols, Bisphenols, Alkoxides | researchgate.netslideshare.net |

Photochemical and Pyrolytic Reactions of DFCH

This compound undergoes distinct transformations under photochemical and pyrolytic (thermal) conditions. oup.com Pyrolysis is a thermochemical process that decomposes materials at high temperatures in an inert atmosphere. researchgate.net

IR Multiphoton Dissociation Studies

The infrared (IR) multiphoton dissociation of this compound has been investigated using a transversely excited atmospheric (TEA) pulsed CO₂ laser. oup.com This technique induces the dissociation of the molecule. Real-time observation studies have shown that the primary dissociation pathway for DFCH under these conditions is a retro-Diels-Alder reaction. oup.comoup.comresearchgate.net The process leads to the formation of tetrafluoroethylene (B6358150) and hexafluorobutadiene as the nascent products. oup.com The observation of red-shifted absorption spectra for the hexafluorobutadiene product suggests it is formed with substantial internal energy. oup.com When this dissociation occurs in the presence of oxygen, UV light emission from excited carbonyl fluoride (COF₂*) is observed. oup.com

Retro-Diels-Alder Dissociation Mechanisms

The retro-Diels-Alder reaction is the microscopic reverse of the [4+2] Diels-Alder cycloaddition, leading to the cleavage of a cyclohexene ring into a diene and a dienophile. wikipedia.orgmasterorganicchemistry.com This reaction is thermally allowed but often requires high temperatures. wikipedia.org In the case of this compound, IR multiphoton excitation provides the necessary energy to drive the retro-Diels-Alder dissociation under relatively mild conditions. oup.com

The reaction proceeds via a concerted, pericyclic, single-step mechanism, breaking the cyclohexene ring to yield hexafluorobutadiene (the diene) and tetrafluoroethylene (the dienophile). oup.comwikipedia.org The gas-phase thermal and photochemical reactions of DFCH have been noted to produce perfluoro-(methylenecyclopentane) and perfluoro-(1-methylcyclopentene) as well, indicating that other reaction pathways can compete with or follow the initial dissociation. oup.comrsc.org

The products of the UV irradiation (a photochemical process) of this compound are summarized below.

| Product | Reference(s) |

| Perfluoro-(methylenecyclopentane) | rsc.org |

| Perfluoro-(1-methylcyclopentene) | rsc.org |

| Perfluoro-bicyclohex-1,1′-enyl | rsc.org |

| Perfluoro-1-cyclohexylcyclohexene | rsc.org |

| Perfluoro-1,1′-bicyclohexylidene | rsc.org |

| Perfluoro-1-(cyclohex-1-enyl)-1-methylcyclopentane | rsc.org |

| Perfluoro-bicyclohexyl | rsc.org |

| Perfluoro-1-cyclohexyl-1-methylcyclopentane | rsc.org |

Formation of Hexafluorobutadiene and Tetrafluoroethylene

The thermal or photochemically-induced decomposition of this compound can proceed via a retro-Diels-Alder reaction to yield hexafluorobutadiene and tetrafluoroethylene. researchgate.netoup.comresearchgate.netresearchgate.net This dissociation pathway has been the subject of experimental investigation, particularly using infrared multiphoton dissociation (IRMPD) induced by a pulsed CO2 laser. researchgate.netacs.org

Experimental studies have shown that under collisionless conditions, the decomposition of this compound can be initiated. researchgate.net In one such study, the threshold fluence for the decomposition was determined at the R(20) line of the 10.6 μm CO2 laser line. researchgate.net It was observed that collisions have a detrimental effect on the rate of dissociation. researchgate.net

A key finding from these studies is that the initially formed hexafluorobutadiene is in a nascent state and can subsequently isomerize to the thermodynamically more stable hexafluorocyclobutene. researchgate.net The real-time observation of the nascent hexafluorobutadiene has been a focus of some research, providing insight into the dynamics of the dissociation process. oup.comresearchgate.net

The following table summarizes the experimental conditions for the decomposition of this compound as reported in the literature.

| Parameter | Value | Source |

| Reaction Type | Retro-Diels-Alder Dissociation | researchgate.net |

| Reactant | This compound | researchgate.net |

| Products | Tetrafluoroethylene, Hexafluorobutadiene | researchgate.net |

| Isomerization Product | Hexafluorocyclobutene | researchgate.net |

| Dissociation Method | Pulsed CO2 Laser (IRMPD) | researchgate.netacs.org |

| Laser Line | 10.6 μm, R(20) | researchgate.net |

| Threshold Fluence (Collisionless) | 0.92 J cm⁻² | researchgate.net |

Spectroscopic Characterization Techniques in Dfch Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of fluorine-containing compounds. The 19F nucleus is particularly well-suited for NMR analysis due to its 100% natural abundance, high sensitivity, and a wide range of chemical shifts that provides excellent signal dispersion.

19F NMR spectroscopy is the most powerful tool for the definitive structural analysis of decafluorocyclohexene. The distinct electronic environments of the fluorine atoms within the DFCH molecule—vinylic, allylic, and saturated geminal pairs—result in separate, well-resolved signals in the 19F NMR spectrum. The chemical shift of each signal provides direct information about the type of fluorine atom.

The analysis of spin-spin coupling constants (J-couplings) is crucial for confirming the connectivity of the carbon skeleton. Large geminal coupling constants (2JFF) are typically observed for fluorine atoms on the same carbon, while smaller vicinal (3JFF) and long-range couplings (4JFF, 5JFF) provide information about the relative positions of fluorine atoms on adjacent and more distant carbons. alfa-chemistry.com These coupling patterns are instrumental in verifying the regioselectivity of reactions involving DFCH, allowing researchers to distinguish between different isomers that may form.

Table 1: Expected ¹⁹F NMR Chemical Shift Ranges for this compound (Note: Specific experimental values for DFCH are not readily available in the reviewed literature. These ranges are based on typical values for similar fluorinated functional groups.)

| Fluorine Type | Functional Group | Expected Chemical Shift Range (ppm vs. CFCl₃) |

| Vinylic | -CF=CF- | -100 to -160 |

| Allylic | =CF-CF₂ - | -110 to -130 |

| Saturated | -CF₂ -CF₂- | -120 to -140 |

Data compiled from general knowledge of ¹⁹F NMR spectroscopy.

As this compound is a perfluorinated compound, it contains no hydrogen atoms, rendering ¹H NMR spectroscopy unsuitable for its direct analysis. However, this technique becomes essential for characterizing copolymers synthesized from DFCH and hydrogen-containing monomers, such as styrene (B11656).

In the analysis of a hypothetical DFCH-styrene copolymer, ¹H NMR would be used to determine the composition of the resulting polymer chain. By comparing the integrated area of the signals from the aromatic and aliphatic protons of the styrene units (typically found in the 6.3–7.2 ppm and 1.0-2.0 ppm regions, respectively) with the total polymer quantity determined by other means, the molar ratio of the monomers incorporated into the copolymer can be calculated. researchgate.netresearchgate.netrsc.orgpolymersource.ca This analysis provides critical data on the polymerization reaction's success and the final properties of the copolymer material.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it a valuable tool for identifying the presence of these groups within a molecule.

The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the vibrations of its carbon-fluorine and carbon-carbon bonds. The most prominent features in the spectrum are the intense C-F stretching vibrations, which typically occur in the region of 1100-1400 cm⁻¹. The exact frequencies of these absorptions can provide information about the different types of C-F bonds (e.g., vinylic vs. saturated).

Another key diagnostic band is the C=C double bond stretching vibration. In fluorinated alkenes, this absorption is generally found at a higher wavenumber (around 1700-1800 cm⁻¹) compared to their hydrocarbon counterparts due to the influence of the highly electronegative fluorine atoms. The region below 1000 cm⁻¹ is known as the fingerprint region, containing complex vibrations like C-F bending and C-C skeletal modes that are unique to the molecule. youtube.comnih.govuhcl.edu

Table 2: Expected Characteristic Vibrational Frequencies for this compound (Note: Specific experimental assignments for DFCH are not readily available in the reviewed literature. These ranges are based on typical values for similar fluorinated compounds.)

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |

| C=C Stretch | C=C | 1700 - 1800 |

| C-F Stretch | C-F (Saturated) | 1100 - 1400 |

| C-F Stretch | C-F (Vinylic) | 1200 - 1350 |

| C-F Bending / Skeletal Modes | - | < 1000 |

Data compiled from general principles of infrared spectroscopy.

X-ray Diffraction Studies of DFCH and its Crystalline Forms

X-ray diffraction (XRD) is a primary technique for determining the three-dimensional atomic arrangement within a crystalline solid. However, obtaining high-quality single crystals suitable for XRD analysis can be a significant challenge, and this has been the case for this compound.

The crystal structure of DFCH remained unsolved for more than three decades, indicating considerable difficulties in its crystallographic analysis. researchgate.netresearchgate.net Challenges in the X-ray crystallography of highly fluorinated compounds can arise from several factors, including difficulties in growing well-ordered single crystals, potential for rotational disorder in the solid state, and weak diffraction patterns. These obstacles meant that conventional X-ray diffraction methods were insufficient to fully resolve the solid-state structure of DFCH.

The definitive crystal structure of this compound was ultimately determined using neutron powder diffraction on a sample cooled to 4.2 K. researchgate.netresearchgate.net Unlike X-rays, which scatter from electron clouds, neutrons scatter from atomic nuclei. This property makes neutron diffraction particularly effective for studying fluorinated compounds and can overcome some of the challenges faced by XRD.

The study revealed that at this low temperature, DFCH crystallizes in a monoclinic system. The structure was solved using a direct space search from the powder diffraction data and refined using energy minimization calculations. The analysis showed that the crystal structure consists of antiparallel pairs of DFCH molecules that assemble into columns stacked along one of the crystal axes. researchgate.net This successful application of neutron powder diffraction was crucial in finally elucidating the solid-state arrangement of DFCH after decades of uncertainty. researchgate.net

Table 3: Crystal Structure Data for this compound at 4.2 K

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.28 |

| b (Å) | 9.94 |

| c (Å) | 10.02 |

| β (°) | 102.7 |

| Z (molecules per unit cell) | 8 |

Data sourced from neutron powder diffraction studies. researchgate.netresearchgate.net

Unit-Cell Refinement from Powder Diffraction Scans

The determination of the crystal structure of compounds that are liquid at room temperature, such as this compound, presents unique challenges that can be addressed through powder diffraction techniques on frozen samples. A notable procedure for the refinement of a crystal unit cell from powder diffraction scans was demonstrated using this compound as a key example. rsc.orgnih.govwikipedia.org This method is particularly valuable as it does not require pre-existing knowledge of the crystal structure and can generate a list of indexed intensities, which can serve as a starting point for structure solution. rsc.orgwikipedia.orgthermofisher.com

In this research, a sample of this compound was frozen solid, ground into a powder, and cooled to 4.2 K for neutron powder diffraction measurements. rsc.org The resulting diffraction data allowed for the determination of the unit cell. The crystal structure of this compound was solved in the P21/n space group and subsequently refined through energy minimization techniques. docbrown.info This approach overcomes the common problem of overlapping reflections in powder diffraction, which can complicate least-squares refinement. rsc.orgnih.govwikipedia.org

The unit-cell parameters for this compound at 4.2 K have been reported from these powder diffraction studies, providing a foundational understanding of its solid-state structure.

| Parameter | Value (Pawley, 1981) rsc.org | Value (Boese et al., refined) docbrown.info |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | - | P21/n |

| a (Å) | 11.955 | 11.915 (3) |

| b (Å) | 7.260 | 7.247 (2) |

| c (Å) | 9.682 | 9.663 (2) |

| β (°) | 113.51 | 113.34 (1) |

Analysis of Crystal Packing and Intermolecular Contacts

Analysis of the crystal structure of this compound, determined from low-temperature neutron powder diffraction data, reveals that the crystal packing is primarily governed by weak intermolecular dispersion interactions. docbrown.info The structure consists of antiparallel pairs of molecules that assemble into molecular columns stacked along the a-axis. docbrown.info

The intermolecular contacts were analyzed in detail using quantum-chemical calculations to understand the forces stabilizing the crystal lattice. This analysis showed numerous F⋯F contacts shorter than the van der Waals radius sum (2.94 Å). docbrown.info The bonding conditions were further investigated by calculating the interaction energies of representative molecular dimers using dispersion-corrected density functional theory (DFT). thermofisher.comdocbrown.info

These calculations quantified the strength of the intermolecular forces, highlighting the dominant role of dispersion. The most significant interaction energy was found to be approximately -21 kJ mol⁻¹, a value notably stronger than that of a benzene (B151609) dimer and comparable to that of a water dimer. thermofisher.comdocbrown.info This indicates that despite being classified as weak forces, the cumulative effect of these fluorine-fluorine interactions is substantial in the solid state.

| Molecular Dimer | Interaction Energy (kJ mol⁻¹) | Comparison |

|---|---|---|

| Most Stable DFCH Dimer | ~ -21 | Similar to a water dimer (~ -20.9 kJ mol⁻¹), stronger than a benzene dimer (~ -11.3 kJ mol⁻¹) |

| Second Most Stable DFCH Dimer | Comparable to Benzene Dimer | - |

| Other Weakly Interacting Dimers | ~ -4.2 to -8.4 | Stronger than methane (B114726) dimers (~ -2.2 kJ mol⁻¹) |

Mass Spectrometry in DFCH Research

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information through analysis of fragmentation patterns. In the study of this compound (C₆F₁₀), electron ionization mass spectrometry (EI-MS) would be the conventional method employed.

The process begins when a gaseous DFCH molecule is ionized by a high-energy electron beam, resulting in the removal of one of its electrons to form a positively charged molecular ion, [C₆F₁₀]⁺•. This molecular ion, if stable enough, will be detected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of DFCH (262.04 g/mol ).

Due to the high energy of the ionization process, the molecular ion is often energetically unstable and undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule. For this compound, fragmentation would be expected to proceed through the cleavage of C-C and C-F bonds. Common fragmentation pathways would likely involve the loss of a fluorine atom (F•) or neutral fluorocarbon species such as tetrafluoroethylene (B6358150) (C₂F₄) or trifluoromethyl radical (•CF₃). The relative stability of the resulting carbocations and radical fragments dictates the most favorable fragmentation routes and the relative intensities of the corresponding peaks in the mass spectrum.

Other Advanced Spectroscopic Techniques

Beyond diffraction and mass spectrometry, a suite of other advanced spectroscopic techniques is essential for the comprehensive characterization of this compound.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Given the ten fluorine atoms in its structure, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for the analysis of DFCH. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive NMR probe. A key advantage is the large chemical shift dispersion of ¹⁹F NMR, which typically minimizes signal overlap and simplifies spectral analysis. The spectrum of DFCH would be expected to show distinct resonances for the vinylic fluorine atoms and the fluorine atoms on the saturated carbons. Furthermore, through-bond J-coupling (spin-spin coupling) between different fluorine nuclei provides valuable information about the connectivity and stereochemistry of the molecule. At low temperatures, it is plausible that the rate of conformational inversion of the cyclohexene (B86901) ring would slow sufficiently on the NMR timescale, potentially allowing for the resolution of distinct signals for axial and equatorial fluorine atoms, similar to observations in other fluorocyclohexanes. rsc.org

Vibrational Spectroscopy (Infrared and Raman) Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, the IR spectrum is expected to be dominated by very strong absorption bands in the 1000-1400 cm⁻¹ region, which are characteristic of C-F bond stretching vibrations. A band corresponding to the C=C double bond stretch would also be expected, typically around 1650-1700 cm⁻¹. Raman spectroscopy would be particularly effective for observing the C=C stretching vibration, as symmetric, non-polar bonds often produce strong Raman signals. Together, these vibrational techniques provide a detailed fingerprint of the functional groups present in the molecule. nist.gov

Applications of Decafluorocyclohexene in Advanced Materials and Chemical Synthesis

Fluoropolymer Synthesis and Their Diverse Applications

Decafluorocyclohexene is a key monomer in the synthesis of a class of semifluorinated polymers known as perfluorocyclohexenyl (PFCH) aryl ether polymers. These materials are synthesized through a step-growth polycondensation reaction between this compound and various bisphenols. researchgate.netrsc.orgresearchgate.net This process affords unsaturated fluoropolymers with a unique combination of properties derived from the fluorine-rich PFCH units and the aromatic ether linkages. digitellinc.com The resulting polymers exhibit high thermal stability and are generally amorphous, with glass transition temperatures ranging from 184 to 240 °C, depending on the specific bisphenol monomer used. rsc.org

The synthesis of PFCH aryl ether polymers yields materials with moderate molecular weights and well-defined unsaturation within the polymer chain. rsc.org This enchained olefin moiety is significant as it provides a reactive site for post-polymerization modifications, such as cross-linking or functionalization, allowing for the tailoring of polymer properties for specific applications. researchgate.netslideshare.net Research has demonstrated that these polymers are transparent, film-forming, and possess valuable thermal characteristics, as detailed in the table below. digitellinc.com

Table 1: Thermal Properties of Perfluorocyclohexenyl (PFCH) Aryl Ether Polymers Derived from this compound Data sourced from studies on the polycondensation of this compound with various bisphenols.

| Polymer Backbone Structure | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5%) in N2 | 5% Weight Loss Temp. (Td5%) in Air |

|---|---|---|---|

| PFCH-Bisphenol A | 148 °C | 444 °C | 437 °C |

| PFCH-Bisphenol AF | 159 °C | 439 °C | 435 °C |

| PFCH-4,4'-Biphenol | 181 °C | 436 °C | 432 °C |

Polymers for Coatings, Membranes, and Biomedical Devices

Fluoropolymers are highly valued in the medical device industry for their biocompatibility, chemical inertness, and lubricity. polymersolutions.comdalau.com Materials such as Polytetrafluoroethylene (PTFE) and Polyvinylidene fluoride (B91410) (PVDF) are extensively used in catheters, implantable devices, and microporous membranes. polymersolutions.comdalau.com The unique properties of fluoropolymers, including their non-stick surfaces and resistance to bodily fluids, reduce the risk of bacterial adhesion and adverse tissue reactions. dalau.comfluorotherm.com Polymers derived from this compound, with their highly fluorinated structure, are promising candidates for creating advanced coatings and components for biomedical devices. Their inherent chemical resistance and the potential for surface modification could be leveraged to create next-generation medical materials for applications like drug delivery, bio-containment vessels, and surgical tools. researchgate.netpolymersolutions.com

Materials for Electronics and Energy Storage

In the electronics and energy sectors, fluoropolymers are critical due to their combination of thermal stability, chemical resistance, and excellent electrical insulating properties. adtech.co.ukplasticsengineering.orgfluoropolymerpartnership.com They are used as binders for electrodes and separators in lithium-ion batteries, as films for photovoltaics, and as insulation for wires and circuit boards. researchgate.netadtech.co.uknih.gov The development of advanced energy storage systems and high-frequency electronics requires materials with low dielectric constants and high thermal stability to minimize energy loss and ensure reliability. d-nb.infosjtu.edu.cn The semi-fluorinated PFCH polymers synthesized from this compound are noted for having a low dielectric constant, making them suitable for specialty applications in electronics and photonics. digitellinc.com Their robust thermal properties suggest potential use in components for electric vehicles, renewable energy systems like solar panels and wind turbines, and high-performance electronic devices. adtech.co.ukfluoropolymerpartnership.comacs.org

Polymers with Tailored Dielectric Properties

The dielectric properties of a polymer are crucial for its application in electronics, particularly for use as insulators in capacitors, circuit boards, and high-frequency communication systems. d-nb.info Fluoropolymers are known for their low dielectric constants and low dissipation factors, which are desirable for preventing signal delay and energy loss. d-nb.infosjtu.edu.cn For instance, the dielectric constant of PTFE is approximately 2.1. While specific dielectric data for polymers derived directly from this compound is still an area of focused research, related semi-fluorinated polymers like perfluorocyclobutyl (PFCB) polyaryl ethers exhibit low dielectric constants (Dk) around 2.38. nih.gov The introduction of fluorine into polymer structures, as is the case with PFCH polymers, inherently lowers the dielectric constant. nih.gov The ability to modify the PFCH polymer backbone by selecting different aromatic bisphenols allows for the fine-tuning of these dielectric properties to meet the demands of advanced electronic applications. mdpi.com

Table 2: Comparative Dielectric Constants of Various Fluoropolymers Illustrates the typical low dielectric constants of fluorinated polymers, relevant for electronics applications.

| Polymer | Dielectric Constant (at 1 MHz) |

|---|---|

| Polytetrafluoroethylene (PTFE) | 2.1 |

| Polyvinylidene fluoride (PVDF) | ~6-12 |

| Perfluorocyclobutyl (PFCB) Polymer | 2.38 |

| Poly(aryl ether ketone) (fluorinated) | 2.84 |

Corrosion Protective Coatings

Fluoropolymer coatings are a frontline defense against corrosion in harsh industrial environments due to their exceptional resistance to chemicals, acids, bases, and solvents. coatingsystems.comcor-pro.comresearchgate.net Coatings based on PVDF and Fluoroethylene vinyl-ether (FEVE) resins are used to protect metal structures in chemical processing plants, marine environments, and architectural applications. researchgate.netaicoatings.com.au These coatings form a durable, non-stick, and low-permeability barrier that prevents corrosive agents from reaching the underlying substrate. cor-pro.com Polymers synthesized from this compound contribute to this class of materials, offering the inherent high chemical resistance of fluorinated polymers. digitellinc.com Their robust thermal stability further enhances their potential as protective coatings for equipment operating at elevated temperatures. researchgate.netcoatingsystems.com

Tailored Surface Applications

The low surface energy of fluoropolymers results in surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). This non-stick characteristic is beneficial for a wide range of applications, from easy-to-clean surfaces in medical and food processing equipment to anti-fouling coatings. fluorotherm.comcoatingsystems.com The unique structure of PFCH polymers derived from this compound, which includes reactive olefin sites, allows for subsequent surface modification. researchgate.net This capability enables the grafting of specific functional molecules to the surface, creating tailored interfaces for applications requiring specific wetting, adhesion, or biocompatibility properties.

Role in Fluorine Chemistry and Development of New Fluorinated Compounds

Beyond polymerization, this compound serves as a valuable synthon in organofluorine chemistry for the creation of new fluorinated compounds. The presence of a reactive carbon-carbon double bond within a heavily fluorinated ring structure makes it a target for various chemical transformations. nist.gov Fluorinated heterocycles are of particular importance in medicinal chemistry and agrochemicals, as the inclusion of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. taylorfrancis.comdundee.ac.ukchim.it

While specific, widely commercialized syntheses starting from this compound to create small-molecule heterocycles are still emerging areas of research, its potential is clear. The field of fluorine chemistry actively explores cycloaddition reactions and other ring-forming strategies to build complex molecular architectures. nih.govresearchgate.net For instance, various methods exist for the synthesis of fluorinated cyclohexanes and related heterocycles, and versatile fluorinated building blocks are in high demand. researchgate.netorganic-chemistry.org The reactivity of the double bond in this compound allows it to participate in reactions like Diels-Alder cycloadditions or nucleophilic additions, providing pathways to novel, highly functionalized fluorinated cyclic systems that are otherwise difficult to access. researchgate.net

Use in Chemical Synthesis as a Building Block

This compound serves as a versatile fluorinated building block in organic synthesis, primarily utilized in nucleophilic substitution reactions and showing potential in cycloaddition reactions. Its electron-deficient double bond, a consequence of the ten electron-withdrawing fluorine atoms, dictates its reactivity and makes it a valuable precursor for the synthesis of advanced materials and complex fluorinated molecules.

Nucleophilic Vinylic Substitution Reactions

The most prominent application of this compound as a building block is in nucleophilic vinylic substitution reactions. The high degree of fluorination renders the vinylic carbons highly electrophilic and susceptible to attack by nucleophiles. This reactivity has been effectively harnessed in polymerization reactions to create novel semifluorinated polymers.

A significant example is the synthesis of Perfluorocyclohexenyl (PFCH) aryl ether polymers through the step-growth polycondensation of this compound with various bisphenols. d-nb.inforsc.orgquora.com This reaction typically proceeds in the presence of a base, such as triethylamine (B128534), which facilitates the nucleophilic attack of the bisphenoxide on the double bond of this compound, leading to the formation of an aryl ether linkage and elimination of fluoride. This process allows for the creation of polymers with well-defined unsaturated structures. d-nb.infoquora.com

The properties of the resulting PFCH aryl ether polymers, such as their molecular weight, glass transition temperature (Tg), and thermal decomposition temperature (Td), can be tailored by selecting different bisphenol monomers. d-nb.infoquora.com For instance, the incorporation of rigid polycyclic aromatic hydrocarbon (PAH) linkages from specific bisphenols can lead to polymers with high thermal stability. quora.com

Table 1: Properties of Perfluorocyclohexenyl (PFCH) Aryl Ether Polymers Synthesized from this compound and Various Bisphenols

| Bisphenol Monomer | Polymer Yield (%) | Number Average Molecular Weight (Mn, g/mol ) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5%, °C) |

| 4,4′-(Hexafluoroisopropylidene)diphenol (Bisphenol AF) | >95 | 25,000 | 165 | 450 |

| 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) | >95 | 30,000 | 240 | 480 |

| 4,4'-Biphenol | >95 | 28,000 | 184 | 460 |

| Acenaphthenequinone-derived Bisphenol 1 | ~90 | 18,000 | 210 | 430 |

| Phenanthrenedione-derived Bisphenol 2 | ~92 | 22,000 | 225 | 445 |

Data synthesized from research findings on the polycondensation of this compound. d-nb.infoquora.com

This polymerization method provides a new class of unsaturated semi-fluoropolymers that are amorphous and possess reactive moieties suitable for post-polymerization functionalization and crosslinking. quora.com

Potential in [4+2] Cycloaddition Reactions

In theory, this compound is an excellent candidate to act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. researchgate.netnih.gov The Diels-Alder reaction is a powerful tool for forming six-membered rings and its rate is significantly enhanced when the dienophile possesses electron-withdrawing groups. nih.govmasterorganicchemistry.com The ten fluorine atoms on this compound act as strong electron-withdrawing groups, which substantially lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the double bond. nih.gov

This electronic feature should make this compound a highly reactive dienophile toward electron-rich dienes. masterorganicchemistry.com The general mechanism of a Diels-Alder reaction involves the concerted interaction between the four π-electrons of a conjugated diene and the two π-electrons of a dienophile to form a new cyclohexene (B86901) ring. researchgate.netnih.gov Given the electron-deficient nature of this compound, it would be expected to react readily with a variety of conjugated dienes, such as cyclopentadiene, furan, and anthracene, to yield highly fluorinated bicyclic compounds. researchgate.netnih.gov

Despite its high potential for reactivity as a dienophile based on fundamental principles of organic chemistry, specific and detailed research findings on the participation of this compound in Diels-Alder reactions were not prevalent in the reviewed scientific literature. However, the synthesis of various fluorinated bicyclic compounds through other cycloaddition methodologies is an active area of research. nih.govresearchgate.net

Future Directions and Emerging Research Areas

Exploration of Novel Polymer Architectures and Functionalization

The rigid and highly fluorinated structure of decafluorocyclohexene makes it an attractive monomer for creating high-performance polymers. A significant area of research involves the synthesis of semifluorinated perfluorocyclohexenyl (PFCH) aryl ether polymers through the step-growth polycondensation of DFCH with various bisphenols. rsc.orgslideshare.net This method yields a new class of unsaturated fluoropolymers with a range of desirable properties.

Researchers have successfully synthesized PFCH aryl ether homo- and copolymers with high thermal stability, exhibiting 5% decomposition temperatures (Td5%) ranging from 359 to 444 °C in both air and nitrogen atmospheres. researchgate.net The glass transition temperatures (Tg) of these polymers can be tuned by altering the structure of the bisphenol comonomer, with values recorded between 184 and 240 °C. rsc.orgresearchgate.net This tunability allows for the creation of materials tailored to specific performance requirements.

A key feature of these PFCH polymers is the retention of the double bond within the polymer backbone. slideshare.netresearchgate.net This intact unsaturation provides a reactive site for post-polymerization functionalization and crosslinking. rsc.orgresearchgate.net This capability opens up avenues for creating complex polymer architectures, such as branched or network polymers, and for introducing specific functionalities to further enhance material properties for specialized applications. slideshare.netresearchgate.net For instance, the reaction of these polymers with dinucleophiles can lead to gel formation, indicating the potential for creating cross-linked materials with enhanced solvent resistance and mechanical stability. slideshare.net

| Polymer Type | Bisphenol Monomer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td5%) |

|---|---|---|---|

| PFCH Homopolymer | Bisphenol A | 184 °C | 420 °C (N2), 415 °C (Air) |

| PFCH Homopolymer | 4,4'-(Hexafluoroisopropylidene)diphenol | 195 °C | 444 °C (N2), 435 °C (Air) |

| PFCH Copolymer | Acenaphthenequinone-based | 240 °C | Not specified |

| PFCH Copolymer | Phenanthrenedione-based | 225 °C | Not specified |

Development of Sustainable Synthesis and Disposal Methods

The increasing use of highly fluorinated compounds like this compound necessitates the development of sustainable synthesis and disposal methods to minimize environmental impact. The principles of green chemistry, which focus on reducing waste, using less hazardous reagents, and improving energy efficiency, are central to this effort. researchgate.net Research into more environmentally benign synthetic routes for fluorinated molecules is ongoing, exploring alternatives to traditional methods that may use harsh reagents. researchgate.netrsc.org

The disposal of perfluorinated compounds presents a significant challenge due to the exceptional stability of the carbon-fluorine bond. epa.gov These "forever chemicals" are resistant to natural degradation processes. nih.gov Current research into disposal methods for per- and polyfluoroalkyl substances (PFAS) is exploring high-temperature incineration as a potential solution. epa.govmcfenvironmental.com However, this process requires extremely high temperatures to ensure complete destruction and to prevent the formation of smaller, potentially harmful fluorinated byproducts. epa.gov

Another area of active investigation is the biodegradation of fluorinated compounds. While microorganisms have been shown to degrade some polyfluorinated substances, the process is often slow and incomplete for highly fluorinated molecules. nih.govnih.govmdpi.com The toxicity of the fluoride (B91410) ion, a byproduct of degradation, also poses a challenge for microbial systems. nih.gov Future research will likely focus on identifying or engineering microorganisms and enzymes capable of efficiently breaking the C-F bond in compounds like this compound and its derivatives under environmentally benign conditions. nih.govresearchgate.net

Advanced Computational Studies for Predictive Design and Understanding

Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding the structure, reactivity, and properties of fluorinated molecules and for the predictive design of new materials. researchgate.netnih.gov DFT calculations can provide deep insights into the electronic structure, orbital energies (HOMO-LUMO), and potential energy surfaces of molecules like this compound, which helps in predicting their chemical behavior and reactivity. researchgate.netyoutube.comyoutube.com

While specific DFT studies on this compound are not yet widely published, the application of these methods to similar fluorinated compounds and polymers demonstrates their potential. For instance, computational modeling can be used to predict the properties of novel polymers derived from this compound before they are synthesized in the lab. researchgate.net This includes predicting key characteristics such as glass transition temperature, dielectric constant, and mechanical properties, thereby accelerating the materials discovery process. researchgate.net

Furthermore, computational studies can elucidate reaction mechanisms, such as the polymerization of this compound, helping to optimize reaction conditions and control polymer architecture. By simulating the interactions between polymer chains, researchers can better understand the structure-property relationships that govern the macroscopic behavior of these materials. This predictive capability is crucial for designing next-generation fluoropolymers with tailored properties for specific advanced applications.

Expanding Applications in Emerging Technologies

The unique combination of properties exhibited by this compound and its polymeric derivatives, including high thermal stability, chemical inertness, and excellent dielectric properties, makes them promising candidates for a range of emerging technologies. digitellinc.comnih.govgoogle.com

One of the most significant potential applications is in the field of advanced electronics and telecommunications. digitellinc.com The low dielectric constant (Dk) and dissipation factor (Df) of fluorinated polymers are critical for manufacturing high-speed electronic circuits and devices that operate at gigahertz frequencies. electronics.orgstanford.edu Polymers derived from this compound, such as the PFCH aryl ether polymers, are being explored as low-permittivity materials for use as insulating layers in microelectronics, helping to reduce signal delay and power dissipation. digitellinc.comnih.gov

In the realm of optical and photonic applications, the low refractive index and low optical loss of fluoropolymers are highly advantageous. slideshare.net Materials based on this compound are being considered for applications such as optical waveguides and as matrices for electro-optic devices. researchgate.net

While not yet directly demonstrated, the inherent stability and tunable properties of this compound-based materials suggest potential in energy storage applications. The development of novel polymer architectures could lead to new membrane materials for batteries or fuel cells, or as dielectric materials in high-energy-density capacitors. mdpi.comresearchgate.netrsc.orgresearchgate.net As research continues to expand, the unique attributes of this compound are expected to unlock new possibilities across various scientific and industrial domains.

Q & A

Basic: What experimental protocols are recommended for synthesizing Decafluorocyclohexene in laboratory settings?

Methodological Answer:

- Reagent Selection: Use fluorinating agents like SF₄ or HF-pyridine under controlled conditions to ensure complete perfluorination of the cyclohexene backbone.

- Optimization: Adjust reaction temperature (e.g., 80–120°C) and pressure (sealed reactors) to minimize side products like partial fluorination derivatives.

- Purification: Employ fractional distillation or preparative gas chromatography (GC) to isolate this compound, followed by characterization via ¹⁹F NMR (δ -70 to -150 ppm) and mass spectrometry (expected m/z ~316) .

- Reproducibility: Document all parameters (e.g., solvent purity, inert atmosphere) to align with guidelines for experimental transparency .

Basic: How should researchers assess the purity and stability of this compound in storage?

Methodological Answer:

- Purity Analysis: Combine GC-MS with fluorine-specific detectors to quantify impurities (e.g., residual solvents or degradation products).

- Stability Testing: Conduct accelerated aging studies under varying temperatures (4°C to 40°C) and humidity levels, monitoring structural integrity via FT-IR (C-F bond stability at ~1200 cm⁻¹) .

- Storage Recommendations: Use amber glass vials with PTFE-lined caps to prevent hydrolysis or photodegradation .

Advanced: How can computational methods predict this compound’s reactivity in novel reaction systems?

Methodological Answer:

- DFT Calculations: Model electron-density distributions and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks.

- Kinetic Simulations: Use software like Gaussian or ORCA to simulate reaction pathways, focusing on activation energies for fluorination or cycloaddition reactions.

- Validation: Cross-reference computational predictions with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Advanced: What strategies resolve contradictions in reported thermodynamic properties of this compound?

Methodological Answer:

- Data Cross-Validation: Compare enthalpy of formation (ΔHf) values from calorimetry, gas-phase spectroscopy, and computational studies.

- Error Analysis: Investigate discrepancies in measurement techniques (e.g., batch vs. flow calorimetry) or sample purity thresholds (>99% vs. 95%) .

- Collaborative Replication: Reproduce experiments across independent labs using standardized protocols to isolate systemic errors .

Advanced: How can this compound’s environmental impact be systematically evaluated?

Methodological Answer:

- Lifecycle Analysis (LCA): Track synthesis byproducts, disposal methods, and atmospheric persistence using EPA guidelines.

- Toxicity Screening: Conduct in vitro assays (e.g., Ames test for mutagenicity) and model bioaccumulation potential via octanol-water partition coefficients (log P ~4.2) .

- Degradation Studies: Expose the compound to UV light or microbial consortia, monitoring decomposition products via LC-MS .

Basic: What spectroscopic techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

- Structural Elucidation: Use ¹⁹F NMR for fluorinated regiochemistry and X-ray crystallography for stereochemical confirmation.

- Quantitative Analysis: Pair HPLC with evaporative light scattering detection (ELSD) for non-UV-active derivatives.